4H-Furo[3,2-b]indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Furo[3,2-b]indole-2-carboxamide is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a fused furan ring, contributes to its distinct chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Furo[3,2-b]indole-2-carboxamide typically involves the transformation of indole derivatives. One common method includes the use of carboxylic acid derivatives, which are converted to carboxamides using reagents such as CDI (carbonyldiimidazole) and ammonia or hydrazine hydrate . Another approach involves the use of oxazolidinone derivatives as amine agents, with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and THF (tetrahydrofuran) as solvents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale synthesis of indole derivatives, including optimization of reaction conditions and purification processes, are applicable.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-Furo[3,2-b]indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 4H-Furo[3,2-b]indole-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is often due to the presence of the carboxamide moiety, which enhances binding affinity . The pathways involved may include inhibition of specific enzymes such as EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2) .
Vergleich Mit ähnlichen Verbindungen
Indole-2-carboxamide: Shares the indole scaffold but lacks the fused furan ring.
4H-Furo[3,4-b]indole: Similar structure but different ring fusion pattern.
Uniqueness: 4H-Furo[3,2-b]indole-2-carboxamide is unique due to its fused furan ring, which imparts distinct chemical properties and biological activities. This structural feature differentiates it from other indole derivatives and contributes to its specific interactions with molecular targets .
Eigenschaften
CAS-Nummer |
61088-26-4 |
---|---|
Molekularformel |
C11H8N2O2 |
Molekulargewicht |
200.19 g/mol |
IUPAC-Name |
4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C11H8N2O2/c12-11(14)9-5-8-10(15-9)6-3-1-2-4-7(6)13-8/h1-5,13H,(H2,12,14) |
InChI-Schlüssel |
XQVAUXSFORHCLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=C(O3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.